5-Iminodaunorubicin hydrochloride
Overview
Description
5-Iminodaunorubicin (hydrochloride) is a quinone-modified anthracycline with significant antitumor activity. This compound is known for its ability to induce DNA strand breaks in cancer cells, making it a valuable agent in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iminodaunorubicin (hydrochloride) involves the modification of daunorubicinSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of 5-Iminodaunorubicin (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Iminodaunorubicin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The quinone moiety in the compound can undergo redox reactions, which are crucial for its antitumor activity.
Reduction: The compound can be reduced to form different metabolites, which may have varying biological activities.
Substitution: The imino group can participate in substitution reactions, leading to the formation of derivatives with potentially enhanced properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to optimize the outcomes .
Major Products: The major products formed from these reactions include various metabolites and derivatives of 5-Iminodaunorubicin (hydrochloride), each with distinct biological activities. These products are often studied for their potential therapeutic applications .
Scientific Research Applications
5-Iminodaunorubicin (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the redox behavior of quinone-modified anthracyclines.
Biology: The compound is employed in research focused on understanding DNA damage and repair mechanisms.
Medicine: Its antitumor activity makes it a valuable agent in cancer research, particularly in studying the effects of DNA strand breaks on cancer cell viability.
Industry: The compound is used in the development of new anticancer drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
The mechanism of action of 5-Iminodaunorubicin (hydrochloride) involves its interaction with DNA. The compound intercalates into DNA strands, causing structural distortions that lead to DNA strand breaks. This action is mediated by the quinone moiety, which undergoes redox cycling to generate reactive oxygen species (ROS). These ROS cause oxidative damage to DNA, leading to cell death. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparison with Similar Compounds
Daunorubicin: A parent compound of 5-Iminodaunorubicin, known for its antitumor activity but with higher cardiotoxicity.
Doxorubicin: Another anthracycline with similar DNA intercalating properties but different toxicity profiles.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Idarubicin: A synthetic derivative of daunorubicin with enhanced antitumor activity and different pharmacokinetics
Uniqueness: 5-Iminodaunorubicin (hydrochloride) is unique due to its quinone modification, which enhances its redox activity and reduces cardiotoxicity compared to its parent compound, daunorubicin. This modification allows for more targeted DNA damage in cancer cells, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O9.ClH/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29;/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,23+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTVLWOKIDKIQL-KOFUDPRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72983-78-9 (Parent) | |
Record name | 5-Iminodaunorubicin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
563.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67324-99-6 | |
Record name | 5(8H)-Naphthacenone, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67324-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iminodaunorubicin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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